molecular formula C12H23N3O3 B7951267 N-(4-Piperidinyl)-2-(Boc-amino)acetamide

N-(4-Piperidinyl)-2-(Boc-amino)acetamide

Cat. No.: B7951267
M. Wt: 257.33 g/mol
InChI Key: ZFSTVTOBMWVLER-UHFFFAOYSA-N
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Description

N-(4-Piperidinyl)-2-(Boc-amino)acetamide is an organic compound with the molecular formula C12H23N3O3 and a molecular weight of 257.33 g/mol . Its structure features a piperidine ring—a common motif in medicinal chemistry—coupled with a Boc-protected aminoacetamide chain. The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the primary amine, enhancing the molecule's stability and making it a versatile building block, or synthetic intermediate, for complex organic synthesis . This compound is part of a class of molecules valued in drug discovery research. Piperidine derivatives are frequently explored for their bioactive properties and are found in a wide range of therapeutics, including anticancer agents and antifungals . For instance, 4-aminopiperidine-based structures have shown promise as novel antifungal agents by targeting ergosterol biosynthesis . Furthermore, similar N-acetamidopiperidine scaffolds are utilized in the design of potent inhibitors targeting cancer-associated carbonic anhydrase isoforms IX and XII, which are overexpressed in hypoxic solid tumors . Researchers can leverage this reagent to construct more complex molecules for screening and development in these and other therapeutic areas. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[2-oxo-2-(piperidin-4-ylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-8-10(16)15-9-4-6-13-7-5-9/h9,13H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSTVTOBMWVLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rationale for Boc Group Utilization

The Boc group is preferred for its stability under basic and nucleophilic conditions and its clean removal via acidic treatment (e.g., HCl in isopropanol). Unlike benzyl protections, which require harsher hydrogenolysis conditions, Boc deprotection occurs under mild acidic environments, reducing side reactions. For instance, the patent US7547789B2 demonstrates Boc removal using 5–6 M HCl in isopropanol at 50°C, achieving 90% yield.

Comparative Analysis of Protecting Groups

While benzyl and carbobenzyloxy (Cbz) groups are alternatives, they necessitate catalytic hydrogenation, risking over-reduction of sensitive functional groups. The Boc group’s compatibility with hydrogenation steps—as shown in the synthesis of 1-tert-butoxycarbonyl-4-(N-ethylamino)piperidine—makes it ideal for sequential reactions.

Synthetic Routes to N-(4-Piperidinyl)-2-(Boc-amino)acetamide

Step 1: Hydrogenation of N-Boc-4-Piperidone

The process begins with the hydrogenation of N-Boc-4-piperidone in ethanol using ethylamine and a platinum catalyst (5% Pt/C) at 2 bar and 50°C. This step selectively reduces the ketone to a secondary amine, yielding N-(1-tert-butoxycarbonyl-4-piperidinyl)ethylamine with 107% efficiency (after accounting for solvent residues).

Reaction Conditions:

ParameterValue
Catalyst5% Pt/C (20 wt%)
SolventEthanol
Pressure2 bar
Temperature50°C
Yield107%

Step 2: Amide Coupling via Carbonyldiimidazole

The amine intermediate reacts with 4-methanesulfonylphenylacetic acid activated by carbonyldiimidazole (CDI) in tetrahydrofuran (THF). CDI facilitates the formation of an acyl imidazole, which subsequently couples with the amine at 50°C. This method avoids racemization and achieves quantitative yield.

Key Data:

  • Coupling Agent: CDI (1.2 equiv)

  • Solvent: THF/Toluene (1:1)

  • Temperature: 50°C

  • Yield: 100% (4.75 g product from 2.53 g amine)

Step 3: Boc Deprotection

Deprotection employs HCl in isopropanol/toluene at 50°C, cleaving the Boc group to furnish the final compound. The process achieves 90% yield with a high-purity white solid (melting point: 219.5–220.9°C).

Alternative Pd-Catalyzed Borylation Approach

ChemicalBook highlights a Pd-catalyzed enantioselective borylative migration of N-Boc-4-piperidone derivatives. This method forms chiral allylic boronates, which undergo carbonyl allylboration to yield substituted piperidines. While less direct, this route offers enantiomeric excess (up to 92% ee) and scalability.

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ with chiral ligands

  • Solvent: Cyclopentyl methyl ether

  • Temperature: 25°C

  • Yield: 85% (multigram scale)

Optimization of Reaction Parameters

Solvent Effects on Coupling Efficiency

The choice of solvent critically impacts reaction kinetics and yields. Polar aprotic solvents like THF enhance CDI-mediated couplings, while aromatic solvents (toluene) improve solubility during Boc deprotection. Ethanol, used in hydrogenation, balances reactivity and catalyst stability.

Catalyst Screening

Platinum catalysts outperform palladium in hydrogenation steps due to higher selectivity for ketone reduction. However, Pd complexes excel in asymmetric synthesis, as demonstrated in the borylation route.

Analytical Characterization

Spectroscopic Validation

¹H NMR Data (Key Signals):

  • N-(1-Boc-4-piperidinyl)ethylamine: δ 4.04 (s, 2H, Boc CH₂), 1.48 (s, 9H, Boc tert-butyl).

  • Final Product: δ 7.86 (d, 2H, aryl), 3.06 (s, 3H, SO₂CH₃).

Melting Point Analysis:

  • Deprotected product: 219.5–220.9°C.

Challenges and Mitigation Strategies

Side Reactions During Deprotection

Acidic conditions may hydrolyze the acetamide moiety. Controlled HCl concentration (5–6 M) and short reaction times (45 minutes) minimize degradation.

Scalability Issues

The patent method scales linearly to multigram quantities without yield loss, whereas the Pd-catalyzed route requires rigorous exclusion of moisture for optimal ee.

Applications in Pharmaceutical Synthesis

This compound derivatives are precursors to CCR5 antagonists, which show promise in treating HIV and autoimmune diseases . The Boc group’s orthogonal reactivity enables sequential functionalization, streamlining drug discovery.

Chemical Reactions Analysis

Types of Reactions

N-(4-Piperidinyl)-2-(Boc-amino)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used in peptide coupling.

Major Products Formed

    Substitution Reactions: Substituted piperidine derivatives.

    Deprotection Reactions: Free amine derivatives.

    Coupling Reactions: Amide-linked compounds.

Scientific Research Applications

Biological Activities

N-(4-Piperidinyl)-2-(Boc-amino)acetamide has been investigated for its pharmacological properties, particularly in relation to:

  • Anticancer Activity : Studies have shown that derivatives of piperidine compounds exhibit antiproliferative effects against various cancer cell lines. For instance, modifications in the piperidine structure have been linked to enhanced activity against breast cancer cells, indicating potential as a lead compound for further development .
  • Neuropharmacological Effects : Piperidine derivatives are known for their ability to interact with neurotransmitter systems. Research indicates that compounds similar to this compound may possess cholinesterase inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer’s .
  • Antimicrobial Properties : Some studies have reported that piperidine derivatives show activity against various pathogens, suggesting their potential use as antimicrobial agents .

Anticancer Studies

A study involving O-alkylamino-tethered salicylamide derivatives demonstrated that piperidine-containing compounds exhibited significant antiproliferative activity against breast cancer cell lines MDA-MB-231 and MCF-7. Notably, N-Boc protected derivatives were less active compared to their amino counterparts, highlighting the importance of structural modifications in enhancing biological activity .

Alzheimer’s Disease Research

Research into dual cholinesterase inhibitors has shown that incorporating piperidine structures can improve brain exposure and enhance therapeutic effects against Alzheimer's disease. Compounds with piperidine moieties have demonstrated both antioxidant properties and inhibition of amyloid-beta aggregation, which are critical in managing Alzheimer’s pathology .

Antimalarial Activity

A study on 1,4-disubstituted piperidine derivatives revealed promising antimalarial properties against Plasmodium falciparum. The structural features of these compounds contribute to their efficacy, underscoring the versatility of piperidine derivatives in combating infectious diseases .

Mechanism of Action

The mechanism of action of N-(4-Piperidinyl)-2-(Boc-amino)acetamide is primarily related to its role as a synthetic intermediate. The Boc group provides protection to the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations, facilitating the synthesis of target compounds.

Comparison with Similar Compounds

Piperidine/Piperazine-Containing Acetamides

  • N-[4-(Piperidine-4-carbonyl)phenyl]acetamide (CAS 124035-23-0): Features a piperidine-carbonyl group linked to a phenyl ring. This compound is noted for its role in kinase inhibition studies and molecular weight of 246.31 g/mol .
  • N-(1-Benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide (CAS 1396876-59-7): Incorporates a benzothiazole-chlorophenyl group, with a molecular weight of 429.0 g/mol. Its biological activity remains under investigation .

Boc-Protected Acetamides

  • 2-(Boc-amino)-N-(6-(6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-yl)acetamide: Used in bioorthogonal chemistry for protein nanocage loading. The Boc group is cleaved under acidic conditions to expose the amine for further functionalization .

Halogenated and Aromatic Acetamides

  • N-(2,5-Dichloro-4-hydroxyphenyl)acetamide : A chlorinated derivative identified as a photodegradation product of paracetamol, highlighting stability challenges in halogenated acetamides .

Biological Activity

N-(4-Piperidinyl)-2-(Boc-amino)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a piperidine ring, which is known for its presence in various bioactive compounds. The Boc (tert-butyloxycarbonyl) group is commonly used as a protecting group in organic synthesis, facilitating the formation of amides and other derivatives. The synthesis of this compound typically involves coupling reactions that integrate the piperidine moiety with the Boc-protected amino acid framework.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity : The compound has been investigated for its role as a precursor in synthesizing CCR5 antagonists, which are essential in HIV treatment. Studies indicate that modifications to the piperidine structure can enhance antiviral efficacy .
  • Antitumor Effects : Research has shown that derivatives of this compound exhibit significant antitumor activity. For instance, compounds derived from similar structures have been tested against aggressive cancer cell lines, demonstrating reduced viability and tumor growth in vitro and in vivo models .
  • Anti-inflammatory Properties : Compounds with similar structural motifs have been identified as agonists for formyl peptide receptors (FPRs), which play a crucial role in modulating inflammation. These compounds have shown promise in reducing pro-inflammatory cytokine release in cellular models .

1. Antiviral Studies

A study highlighted the synthesis of various piperidine derivatives, including this compound, which were evaluated for their ability to inhibit CCR5. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating strong potential as antiviral agents .

2. Antitumor Activity

In an examination of antitumor effects, a derivative of this compound was tested against MDA-MB-231 triple-negative breast cancer cells. The compound exhibited a 55% reduction in cell viability at a concentration of 10 µM after three days of treatment. Further studies using xenograft models confirmed its efficacy in reducing tumor size without significant toxicity to the host organisms .

3. Anti-inflammatory Mechanisms

Research into FPR2 agonists revealed that similar compounds could inhibit the production of pro-inflammatory mediators such as IL-1β and TNF-α in microglial cells stimulated with lipopolysaccharide (LPS). This suggests that this compound may also exert neuroprotective effects through anti-inflammatory pathways .

Summary of Biological Activities

Activity Type Description Reference
AntiviralInhibits CCR5; potential for HIV treatment
AntitumorReduces viability of MDA-MB-231 cells; effective in xenograft models
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential neuroprotective effects

Q & A

Q. What are the optimal synthetic routes for N-(4-Piperidinyl)-2-(Boc-amino)acetamide, and how can intermediates be purified?

The synthesis typically involves multi-step reactions:

Protection of the amine group : Introduce the Boc (tert-butoxycarbonyl) group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP .

Acetamide formation : Couple the Boc-protected piperidine with a suitably activated acetic acid derivative (e.g., via chloroacetyl chloride or EDCI/HOBt-mediated coupling) .

Deprotection (if required) : Use trifluoroacetic acid (TFA) or HCl/dioxane to remove the Boc group selectively .

Q. Purification Methods :

  • Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) for isolating intermediates .
  • Recrystallization from ethanol or methanol to achieve >95% purity .

Q. How can the structural integrity of this compound be confirmed?

A combination of spectroscopic and analytical techniques is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (Boc tert-butyl group) and δ 3.0–4.0 ppm (piperidine protons) confirm the core structure .
    • ¹³C NMR : Signals near δ 155–160 ppm indicate the Boc carbonyl group .
  • IR Spectroscopy : Stretching bands at ~1680 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (Boc carbonyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₅N₃O₃: 296.18) .

Q. What solvent systems and reaction conditions maximize yield during synthesis?

  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for Boc protection; dimethylformamide (DMF) for coupling reactions .
  • Catalysts : DMAP for Boc activation; EDCI/HOBt for amide bond formation .
  • Temperature : 0–25°C for Boc protection; 40–60°C for coupling steps .

Advanced Research Questions

Q. How does the Boc group influence the compound’s stability under physiological conditions?

The Boc group enhances solubility in organic phases and protects the amine during synthesis. However, under acidic conditions (e.g., in vitro assays with pH < 3), it undergoes hydrolysis, releasing CO₂ and tert-butanol. Stability studies using HPLC (C18 column, acetonitrile/water gradient) can monitor degradation kinetics .

Q. What strategies are recommended for resolving contradictions in biological activity data?

Conflicting results (e.g., variable IC₅₀ values in enzyme assays) may arise from:

  • Impurity interference : Re-purify the compound and validate via HPLC-UV/HRMS .
  • Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%) .
  • Target specificity : Use knockout cell lines or radioligand binding assays to confirm on-target effects .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or kinases). The piperidine ring often engages in hydrophobic interactions, while the acetamide group forms hydrogen bonds .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What analytical techniques are suitable for studying degradation products?

  • LC-MS/MS : Identify hydrolyzed products (e.g., free piperidine or acetic acid derivatives) .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C typical for Boc-protected amides) .

Q. How can researchers mitigate challenges in scaling up synthesis?

  • Process Optimization : Replace column chromatography with countercurrent distribution or crystallization for bulk purification .
  • Green Chemistry : Use solvent-free mechanochemical synthesis or recyclable catalysts (e.g., polymer-supported DMAP) .

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